An In-Depth Technical Guide to 2-(2-Bromoethyl)isoindoline-1,3-dione: Synthesis, Properties, and Applications in Drug Development
An In-Depth Technical Guide to 2-(2-Bromoethyl)isoindoline-1,3-dione: Synthesis, Properties, and Applications in Drug Development
A Note on Nomenclature: The compound of focus in this guide is 2-(2-Bromoethyl)isoindoline-1,3-dione . While the initial topic of interest was "2-(2-Bromoallyl)isoindoline-1,3-dione," a comprehensive search of chemical literature and databases revealed a lack of specific information on a compound with a "2-bromoallyl" substituent. It is plausible that this was a misnomer for the well-documented and structurally similar "2-bromoethyl" derivative. This guide will, therefore, provide a detailed technical overview of the latter, a pivotal reagent in synthetic chemistry.
Introduction
2-(2-Bromoethyl)isoindoline-1,3-dione, also widely known as N-(2-bromoethyl)phthalimide, is a vital synthetic intermediate.[1][2] Its significance is rooted in the Gabriel synthesis, a classic and reliable method for the preparation of primary amines.[3][4][5] The isoindoline-1,3-dione (phthalimide) moiety serves as a robust protecting group for a primary amine, preventing over-alkylation, a common side reaction in direct amination with ammonia.[5] This attribute makes 2-(2-bromoethyl)isoindoline-1,3-dione an indispensable tool for medicinal chemists and drug development professionals in the construction of complex molecular architectures bearing a primary amine functionality.[6] The isoindoline-1,3-dione core itself is a privileged scaffold in medicinal chemistry, present in a variety of biologically active compounds, including anticancer and immunomodulatory agents.[6]
Chemical Structure and IUPAC Nomenclature
The formal IUPAC name for this compound is 2-(2-bromoethyl)isoindole-1,3-dione . The structure consists of an isoindoline-1,3-dione core, where a benzene ring is fused to a five-membered dicarboximide ring.[7] A 2-bromoethyl group is attached to the nitrogen atom of the imide ring.
Structure of 2-(2-Bromoethyl)isoindoline-1,3-dione
Caption: 2D structure of 2-(2-bromoethyl)isoindoline-1,3-dione.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(2-bromoethyl)isoindoline-1,3-dione is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrNO₂ | [1] |
| Molar Mass | 254.08 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 82-84 °C | [8] |
| Solubility | Soluble in hot ethanol, chloroform, and DMF | [9][10] |
| CAS Number | 574-98-1 | [2] |
Synthesis of 2-(2-Bromoethyl)isoindoline-1,3-dione
The most prevalent and efficient method for the synthesis of 2-(2-bromoethyl)isoindoline-1,3-dione is a variation of the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with an excess of 1,2-dibromoethane.[4][9] An alternative route involves the bromination of N-(2-hydroxyethyl)phthalimide.[8][11]
Synthetic Workflow
Caption: Overview of synthetic routes to 2-(2-bromoethyl)isoindoline-1,3-dione.
Experimental Protocol 1: Synthesis via Alkylation of Potassium Phthalimide
This protocol is adapted from established literature procedures.[9][10]
Materials:
-
Potassium Phthalimide
-
1,2-Dibromoethane
-
Ethanol (98-100%)
-
Carbon Disulfide (Caution: Highly flammable and toxic)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine potassium phthalimide and a significant excess of 1,2-dibromoethane.
-
Heat the reaction mixture in an oil bath maintained at 180–190 °C for approximately 12 hours.[9]
-
After the reaction is complete, allow the mixture to cool.
-
Remove the excess 1,2-dibromoethane under reduced pressure.
-
To the remaining solid residue (a mixture of the product and potassium bromide), add 98-100% ethanol and reflux until all the organic material is dissolved.
-
Filter the hot solution to remove the insoluble potassium bromide.
-
Wash the collected salt with a small amount of hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The crude product can be further purified by recrystallization from 75% ethanol to yield white crystals of 2-(2-bromoethyl)isoindoline-1,3-dione.[9]
Rationale: The use of a large excess of 1,2-dibromoethane is crucial to favor the mono-alkylation product and minimize the formation of the di-substituted byproduct, 1,2-bis(phthalimido)ethane. The high reaction temperature is necessary to drive the SN2 reaction between the phthalimide anion and the less reactive alkyl halide.
Experimental Protocol 2: Synthesis via Bromination of N-(2-Hydroxyethyl)phthalimide
This method provides an alternative route, particularly if N-(2-hydroxyethyl)phthalimide is readily available.[8][11]
Materials:
-
N-(2-Hydroxyethyl)phthalimide
-
Phosphorus tribromide (PBr₃) (Caution: Corrosive and reacts violently with water)
-
Ice water
Procedure:
-
In a round-bottom flask, place N-(2-hydroxyethyl)phthalimide.
-
Carefully add phosphorus tribromide to the flask.
-
Gently warm the mixture until a clear solution is obtained.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing ice water.
-
A solid precipitate of 2-(2-bromoethyl)isoindoline-1,3-dione will form.
-
Collect the solid by filtration and wash thoroughly with water to remove any remaining acids.
-
The product can be dried in a desiccator.
Rationale: This reaction is a standard conversion of an alcohol to an alkyl bromide using phosphorus tribromide. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an SN2 reaction.
Reactivity and Applications in Drug Development
The primary utility of 2-(2-bromoethyl)isoindoline-1,3-dione lies in its role as a key intermediate in the Gabriel synthesis of primary amines.[1][5] The bromoethyl group is susceptible to nucleophilic substitution by a wide range of nucleophiles.
General Reaction Scheme: Gabriel Synthesis
Caption: The Gabriel synthesis using 2-(2-bromoethyl)isoindoline-1,3-dione.
This reactivity allows for the introduction of a protected primary aminoethyl group onto a variety of molecular scaffolds. Subsequent deprotection, typically through hydrazinolysis, liberates the primary amine.[9] This two-step process is highly efficient and avoids the formation of secondary and tertiary amine byproducts.
The derivatives of isoindoline-1,3-dione have shown a broad range of biological activities, including anti-inflammatory, antibacterial, and as inhibitors of acetylcholinesterase and butyrylcholinesterase, making them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's.[6]
Conclusion
2-(2-Bromoethyl)isoindoline-1,3-dione is a cornerstone reagent in organic synthesis, particularly for the controlled introduction of primary amino groups. Its synthesis is well-established and scalable, and its reactivity is predictable and versatile. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and applications of this compound is essential for the efficient construction of novel therapeutic agents. The principles of the Gabriel synthesis, exemplified by the use of 2-(2-bromoethyl)isoindoline-1,3-dione, remain a fundamental and powerful tool in the arsenal of the modern medicinal chemist.
References
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PrepChem. (n.d.). Synthesis of N-(2-bromoethyl)phthalimide. Retrieved from [Link]
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Sun, X.-Q., An, D., & Shao, Y. (2011). 2-(2-Bromoethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2832. [Link]
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PubChem. (2026, March 7). 2-(3-Bromo-3-methylbutyl)isoindole-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-bromo-2-methylpropyl)-. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Facile synthesis of a series positively charged β-cyclodextrins as chrial selectors used in Capillary Electrophoresis: mono-6A-. Retrieved from [Link]
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Sun, X.-Q., An, D., & Shao, Y. (2011). 2-(2-Bromoethyl)isoindoline-1,3-dione. ResearchGate. [Link]
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PatSnap. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. PatSnap Eureka. [Link]
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PubChemLite. (n.d.). 2-(3-bromo-2-oxopropyl)-2,3-dihydro-1h-isoindole-1,3-dione. Université du Luxembourg. Retrieved from [Link]
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Wikipedia. (2023, November 29). Gabriel synthesis. [Link]
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Walczak, K., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 29(15), 3489. [Link]
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Master Organic Chemistry. (2018, January 31). The Gabriel Synthesis For Making Primary Amines. [Link]
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Cheng, P.-F., Wang, C.-J., & Wang, Y.-X. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. ResearchGate. [Link]
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ChemRxiv. (n.d.). Green Synthesis: A Novel Method for Bromination of 7-Amino-Phthalide. [Link]
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Wikipedia. (2023, October 16). Isoindoline. [Link]
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